molecular formula C15H11ClF2N2OS B5054049 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrochloride

3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrochloride

Cat. No.: B5054049
M. Wt: 340.8 g/mol
InChI Key: AZLVPEKKDSESJT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a phenol group, a thiazole ring, and a difluorophenyl group . Phenol groups are aromatic compounds with a hydroxyl group attached to the aromatic ring. Thiazoles are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur atoms . Difluorophenyl refers to a phenyl group with two fluorine substitutions .


Molecular Structure Analysis

The molecular structure of this compound would include a phenol group, a thiazole ring, and a difluorophenyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its constituent groups. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As a general rule, handling of chemical substances should be done with appropriate personal protective equipment and adherence to safety protocols .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of thiazole derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis process.

Properties

IUPAC Name

3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS.ClH/c16-9-4-5-12(13(17)6-9)14-8-21-15(19-14)18-10-2-1-3-11(20)7-10;/h1-8,20H,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLVPEKKDSESJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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